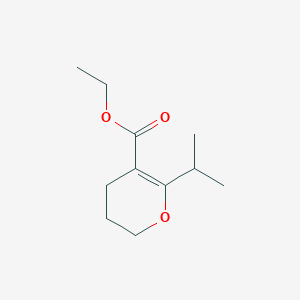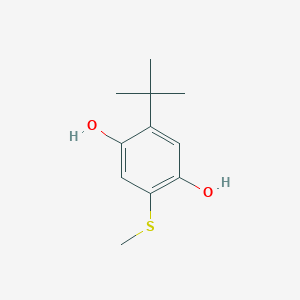
2-(2-Chloroethanesulfonyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethanesulfonyl)ethan-1-amine is an organic compound characterized by the presence of a chloroethanesulfonyl group attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethanesulfonyl)ethan-1-amine typically involves the reaction of 2-chloroethanesulfonyl chloride with ethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
ClCH2CH2SO2Cl+NH2CH2CH3→ClCH2CH2SO2NHCH2CH3+HCl
The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethanesulfonyl)ethan-1-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted ethanamines and sulfonamides.
Oxidation: Sulfonic acids and sulfonates.
Reduction: Primary and secondary amines.
Aplicaciones Científicas De Investigación
2-(2-Chloroethanesulfonyl)ethan-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting sulfonamide-based pathways.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethanesulfonyl)ethan-1-amine involves its interaction with nucleophiles, leading to the formation of covalent bonds. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This property is exploited in various chemical reactions and biological studies.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues.
Protein Modification: It can react with amino acid residues in proteins, leading to changes in protein function and activity.
Comparación Con Compuestos Similares
2-(2-Chloroethanesulfonyl)ethan-1-amine can be compared with other similar compounds, such as:
2-Chloroethanesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
Ethanesulfonyl chloride: Another sulfonyl chloride derivative with similar chemical properties.
Methanesulfonyl chloride: A related compound with a shorter carbon chain, used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the sulfonyl group with the versatility of the ethanamine backbone. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
139261-28-2 |
|---|---|
Fórmula molecular |
C4H10ClNO2S |
Peso molecular |
171.65 g/mol |
Nombre IUPAC |
2-(2-chloroethylsulfonyl)ethanamine |
InChI |
InChI=1S/C4H10ClNO2S/c5-1-3-9(7,8)4-2-6/h1-4,6H2 |
Clave InChI |
HPKMXOWNGSBOME-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)CCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



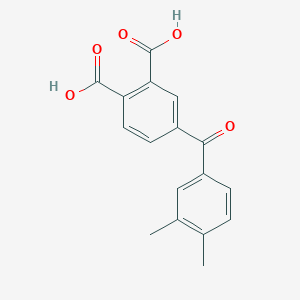
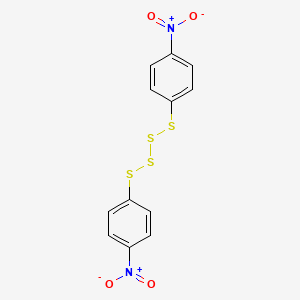
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

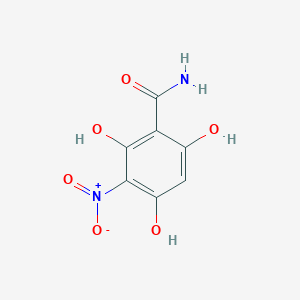
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
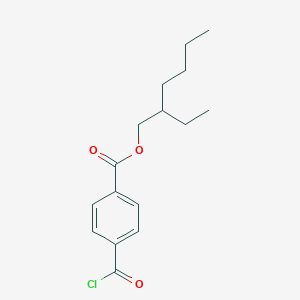
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
